molecular formula C9H17NO3 B2511386 Ethyl 2-morpholin-4-ylpropanoate CAS No. 32418-62-5

Ethyl 2-morpholin-4-ylpropanoate

Cat. No. B2511386
CAS No.: 32418-62-5
M. Wt: 187.239
InChI Key: MYHDUJKDRGLQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08691352B2

Procedure details

Ethyl 2-bromopropionate (0.125 moles) was diluted with 75 ml of toluene, and morpholine (0.3 moles) was added thereto, followed by stirring for 10 hours at room temperature. White solid was removed by filtration, and then the filtrate was distilled to obtain 2-morpholinopropionic acid ethyl ester (0.105 moles).
Quantity
0.125 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>C1(C)C=CC=CC=1>[CH2:6]([O:5][C:3](=[O:4])[CH:2]([N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)[CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
0.125 mol
Type
reactant
Smiles
BrC(C(=O)OCC)C
Name
Quantity
0.3 mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 10 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
White solid was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)OC(C(C)N1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.105 mol
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.